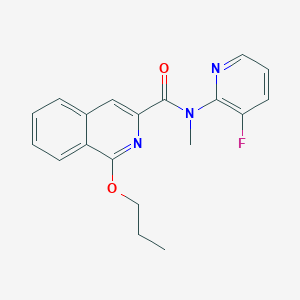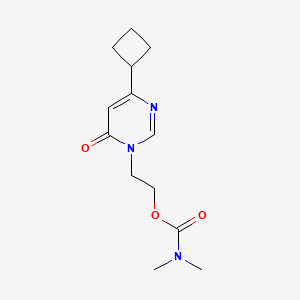
2-(4-cyclobutyl-6-oxopyrimidin-1-yl)ethyl N,N-dimethylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-cyclobutyl-6-oxopyrimidin-1-yl)ethyl N,N-dimethylcarbamate is a chemical compound that has been widely used in scientific research for its potential therapeutic properties. This compound is also known as cyclobutylcarbonyl-etomidate (CB-ED) and is a derivative of etomidate, a general anesthetic drug.
Wirkmechanismus
The mechanism of action of 2-(4-cyclobutyl-6-oxopyrimidin-1-yl)ethyl N,N-dimethylcarbamate is similar to that of etomidate. CB-ED enhances the activity of gamma-aminobutyric acid (GABA) receptors in the brain, which leads to an increase in inhibitory neurotransmission. This results in a decrease in neuronal activity and ultimately leads to anesthesia.
Biochemical and Physiological Effects
This compound has been shown to have similar biochemical and physiological effects as etomidate. CB-ED enhances the activity of GABA receptors in the brain, which leads to a decrease in neuronal activity. This results in anesthesia, which is characterized by loss of consciousness, analgesia, and muscle relaxation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(4-cyclobutyl-6-oxopyrimidin-1-yl)ethyl N,N-dimethylcarbamate in lab experiments is its potential as an anesthetic drug with fewer side effects than etomidate. CB-ED has also been shown to have anticonvulsant properties, which could make it a useful tool in the study of epilepsy. However, one limitation of using CB-ED in lab experiments is its cost, as it is a relatively expensive compound.
Zukünftige Richtungen
There are several future directions for the study of 2-(4-cyclobutyl-6-oxopyrimidin-1-yl)ethyl N,N-dimethylcarbamate. One potential direction is the development of CB-ED as a safer and more effective anesthetic drug. Another potential direction is the study of CB-ED as a treatment for epilepsy. Additionally, further research could be done to investigate the potential of CB-ED as a treatment for other neurological disorders. Finally, the synthesis method of CB-ED could be optimized to reduce the cost of the compound, making it more accessible for scientific research.
Synthesemethoden
The synthesis of 2-(4-cyclobutyl-6-oxopyrimidin-1-yl)ethyl N,N-dimethylcarbamate involves the reaction of etomidate with cyclobutyl isocyanate. This reaction results in the formation of CB-ED, which is a white crystalline solid. The purity of the compound can be improved by recrystallization.
Wissenschaftliche Forschungsanwendungen
2-(4-cyclobutyl-6-oxopyrimidin-1-yl)ethyl N,N-dimethylcarbamate has been studied for its potential therapeutic properties in various scientific research applications. One of the most promising applications is its use as an anesthetic drug. CB-ED has been shown to have a similar anesthetic potency as etomidate but with fewer side effects. CB-ED has also been studied for its potential use as a treatment for epilepsy, as it has been shown to have anticonvulsant properties.
Eigenschaften
IUPAC Name |
2-(4-cyclobutyl-6-oxopyrimidin-1-yl)ethyl N,N-dimethylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3/c1-15(2)13(18)19-7-6-16-9-14-11(8-12(16)17)10-4-3-5-10/h8-10H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULOZXLQYSYABQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)OCCN1C=NC(=CC1=O)C2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
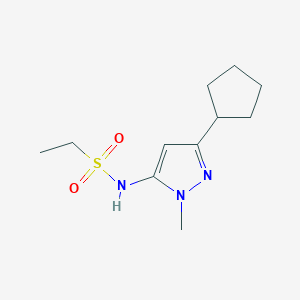
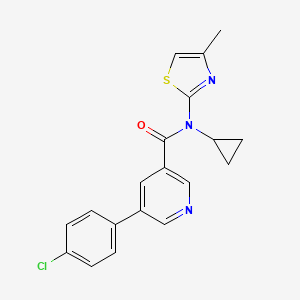
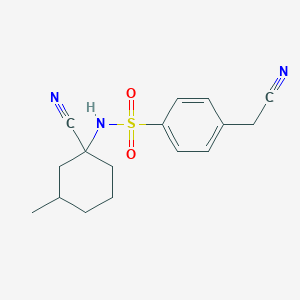
![2,3-Dihydropyrrolo[3,2-c]pyridin-1-yl-[3-(4-fluorophenyl)furan-2-yl]methanone](/img/structure/B7663184.png)
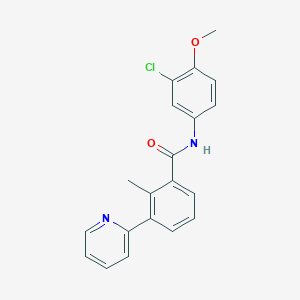
![3-chloro-N-[3-(1-ethylimidazol-2-yl)phenyl]-2-fluorobenzamide](/img/structure/B7663194.png)
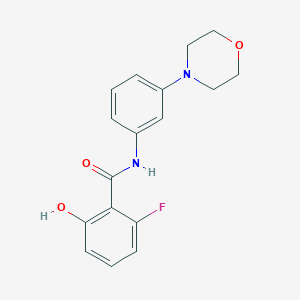
![3-(2,3-dihydropyrrolo[3,2-c]pyridine-1-carbonyl)-4-methyl-1H-quinolin-2-one](/img/structure/B7663213.png)
![N-[4-[(1-thiomorpholin-4-ylcyclopentyl)methylamino]cyclohexyl]acetamide](/img/structure/B7663226.png)
![(2-Hydroxy-4-nitrophenyl)-[4-[(1-methylimidazol-2-yl)methyl]piperidin-1-yl]methanone](/img/structure/B7663230.png)
![(4-Hydroxyoxan-4-yl)-[4-[(4-methylphenyl)methyl]piperidin-1-yl]methanone](/img/structure/B7663238.png)
![1-[(2-chlorophenyl)methyl]-N-(5-methyl-1-phenylpyrazol-4-yl)pyrazole-4-carboxamide](/img/structure/B7663243.png)
![N-cyclopent-3-en-1-yl-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B7663251.png)
